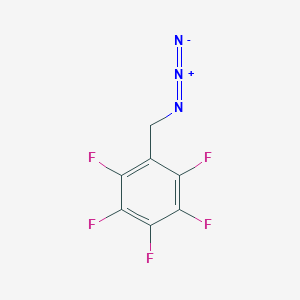
Pentafluorobenzyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentafluorobenzyl azide is a useful research compound. Its molecular formula is C7H2F5N3 and its molecular weight is 223.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry
Derivatization Agent in Azide Detection
Pentafluorobenzyl azide serves as a derivatization agent for the detection of azide ions in biological samples. A notable study established a method to identify and quantify azide ions in human blood and urine by transforming them into this compound using pentafluorobenzyl bromide. This method demonstrated high reproducibility and reliability, even at low concentrations (0.5–10,000 ng/mL) of azide ions .
Table 1: Method Overview for Azide Detection
| Parameter | Details |
|---|---|
| Sample Type | Human blood and urine |
| Derivatization Agent | Pentafluorobenzyl bromide |
| Detection Method | Gas chromatography-mass spectrometry (GC-MS) |
| Concentration Range | 0.5–10,000 ng/mL |
| Limit of Detection | 0.5 ng/mL |
| Recovery Rate | 91.36% - 94.58% |
Forensic Toxicology
This compound has been effectively utilized in forensic investigations, particularly in cases involving sodium azide poisoning. A study applied a gas chromatography-mass spectrometry method following pentafluorobenzyl derivatization to detect azide ions in blood samples from victims of poisoning incidents. The results indicated a strong linear relationship for azide concentrations ranging from 0.5 to 20 µg/mL, with a detection limit of 0.25 µg/mL .
Case Study: Sodium Azide Poisoning
- Objective: To establish a rapid detection method for azide ions in blood.
- Methodology: Blood samples were treated with pentafluorobenzyl bromide and analyzed using GC-MS.
- Results: The mass concentration of azide ions was successfully quantified, aiding in forensic analysis.
Polymer Chemistry
In polymer science, pentafluorobenzyl groups are increasingly recognized for their reactive functionalities. The incorporation of these groups into polymers enhances their properties, such as thermal stability and reactivity towards further modifications .
Table 2: Properties of Polymers with Pentafluorobenzyl Groups
| Property | Description |
|---|---|
| Reactivity | High susceptibility to nucleophilic attack |
| Thermal Stability | Improved thermal resistance compared to non-fluorinated polymers |
| Modification Potential | Can undergo further chemical transformations |
Eigenschaften
Molekularformel |
C7H2F5N3 |
|---|---|
Molekulargewicht |
223.1 g/mol |
IUPAC-Name |
1-(azidomethyl)-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C7H2F5N3/c8-3-2(1-14-15-13)4(9)6(11)7(12)5(3)10/h1H2 |
InChI-Schlüssel |
PMKKKTQBUGNJPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















